N-(4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Description
N-(4-{[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a piperazine-based acetamide derivative featuring a bicyclo[2.2.1]hept-5-ene moiety. This compound is of interest due to its structural complexity, which combines a sulfonamide-linked phenylacetamide core with a rigid bicyclic system.
Properties
Molecular Formula |
C20H27N3O3S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[4-[4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C20H27N3O3S/c1-15(24)21-19-4-6-20(7-5-19)27(25,26)23-10-8-22(9-11-23)14-18-13-16-2-3-17(18)12-16/h2-7,16-18H,8-14H2,1H3,(H,21,24) |
InChI Key |
AKHZFGDQAHCPLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3CC4CC3C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps. One common method includes the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide . This reaction yields a group of framework N-[(oxiran-2-yl)methyl]sulfonamides and a series of new dioxiranes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step processes, optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include epichlorohydrin, tetramethylammonium iodide, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include N-[(oxiran-2-yl)methyl]sulfonamides and dioxiranes .
Scientific Research Applications
N~1~-(4-{[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(BICYCLO[2.2.1]HEPT-5-EN-2-YLMETHYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Core Scaffold Variations
- Norbo-19/20 (Exo/Endo Isomers): These isomers () share the bicyclo[2.2.1]hept-5-ene carboxamide core but differ in substituents (3-trifluoromethylphenyl or pyridyl groups on piperazine). The exo/endo configuration significantly impacts receptor binding; for example, Norbo-19 (exo) showed higher affinity for 5-HT1A receptors than Norbo-20 (endo) .
- N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37): Lacks the bicycloheptenylmethyl group (). Despite this, it demonstrated anti-hypernociceptive activity, suggesting the sulfonamide-piperazine-acetamide backbone alone contributes to analgesic effects.
- N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide : Substitutes the bicyclo system with a fluorophenyl group, reducing steric bulk but introducing electron-withdrawing effects ().
Substituent Modifications
- Benzylsulfonyl Derivative (CAS 488096-69-1) : Replaces the bicyclo group with a benzylsulfonyl moiety, increasing hydrophobicity ().
Physicochemical Properties
Key Research Findings
- Isomerism Matters: Exo isomers (e.g., Norbo-19) often outperform endo analogs in receptor selectivity due to favorable steric interactions .
- Bicyclic vs.
- Sulfonamide Linkage : Critical for solubility and hydrogen bonding; modifications here (e.g., trifluoromethyl in ) tune pharmacokinetics .
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